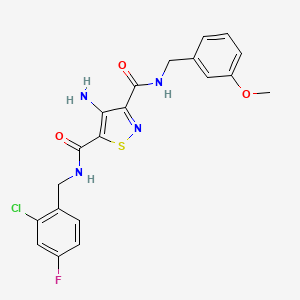![molecular formula C21H17N3O2S B11201274 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3-methoxyphenyl)urea](/img/structure/B11201274.png)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(3-METHOXYPHENYL)UREA is a complex organic compound that features a benzothiazole moiety and a methoxyphenyl group. Benzothiazoles are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(3-METHOXYPHENYL)UREA typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(3-METHOXYPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(3-METHOXYPHENYL)UREA has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(3-METHOXYPHENYL)UREA involves its interaction with various molecular targets. The benzothiazole moiety is known to inhibit enzymes and interfere with cellular processes, leading to its antibacterial and antifungal effects . In cancer therapy, it acts by inhibiting specific tyrosine kinase receptors, which are overexpressed in certain types of cancer .
Comparison with Similar Compounds
- 2-arylbenzothiazoles
- Quinazoline derivatives
- Benzothiazol-2-yl-phenyl-β-D-galactopyranoside derivatives
This detailed article provides a comprehensive overview of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(3-METHOXYPHENYL)UREA, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H17N3O2S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C21H17N3O2S/c1-26-17-6-4-5-16(13-17)23-21(25)22-15-11-9-14(10-12-15)20-24-18-7-2-3-8-19(18)27-20/h2-13H,1H3,(H2,22,23,25) |
InChI Key |
MUGWSIMJPZILGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate](/img/structure/B11201192.png)
![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11201196.png)
![methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(methylsulfonyl)amino]propanoate](/img/structure/B11201200.png)
![N-(2,4-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11201204.png)
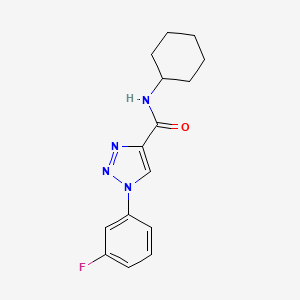
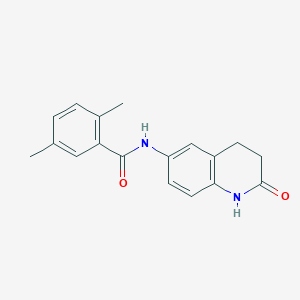
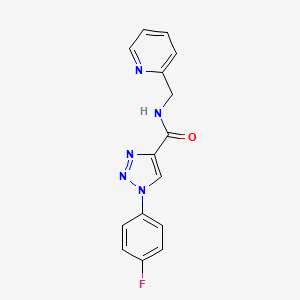
![7-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11201229.png)
![3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11201231.png)
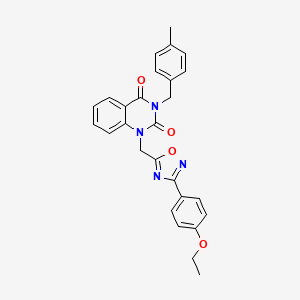
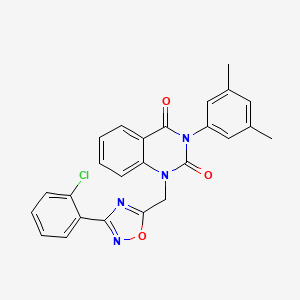
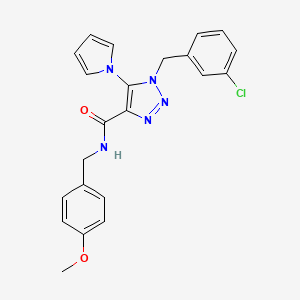
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11201270.png)
